7-Bromo-1-methyl-1H-indole
Overview
Description
7-Bromo-1-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Bromo-1-methyl-1H-indole, has been a subject of interest in recent years . One method involves the electrophilic aromatic substitution of 7-bromoindole-2-carboxylic acid . Another method involves the use of NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) as a reagent for the introduction of the nitrile group by electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 7-Bromo-1-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, with a bromine atom attached at the 7th position and a methyl group attached at the 1st position .Physical And Chemical Properties Analysis
7-Bromo-1-methyl-1H-indole is a solid substance at room temperature . It has a molecular weight of 210.07 .Scientific Research Applications
Biological Activity
Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These properties make them valuable in pharmaceutical research and development .
Synthetic Chemistry
Indoles serve as versatile building blocks in synthetic chemistry. They are used in cycloaddition reactions to create densely functionalized compounds with potential bioactivity. This chemical versatility is crucial for developing new drugs and materials .
Clinical Applications
Indole scaffolds are found in many synthetic drug molecules due to their ability to bind with high affinity to multiple receptors. This makes them important for creating new therapeutic agents .
Agricultural Chemistry
Indole derivatives like indole-3-acetic acid play a role as plant hormones and are involved in the regulation of plant growth .
Material Science
The structural properties of indoles make them suitable for creating complex metal complexes with medicinal applications .
Safety and Hazards
Future Directions
Indole derivatives, including 7-Bromo-1-methyl-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
7-Bromo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-1-methyl-1H-indole may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of 7-Bromo-1-methyl-1H-indole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
It has been reported to reduce the production of staphyloxanthin in staphylococcus aureus , suggesting that it may have antimicrobial activity
properties
IUPAC Name |
7-bromo-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALOMHQMSHLUJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620633 | |
Record name | 7-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1H-indole | |
CAS RN |
280752-68-3 | |
Record name | 7-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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